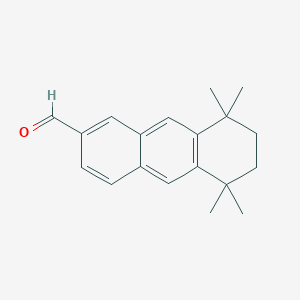
5,5,8,8-Tetramethyl-5,6,7,8-tetrahydroanthracene-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5,8,8-Tetramethyl-5,6,7,8-tetrahydroanthracene-2-carbaldehyde: is an organic compound with a complex structure characterized by multiple methyl groups and a tetrahydroanthracene core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydroanthracene-2-carbaldehyde typically involves multi-step organic reactions. One common method includes the reaction of a suitable anthracene derivative with reagents that introduce the aldehyde group and the tetramethyl substitution. For example, a solution of a precursor compound and hexamethylenetetramine in acetic acid can be heated to induce the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Analyse Chemischer Reaktionen
Types of Reactions: 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydroanthracene-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The compound can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogens or nitrating agents under acidic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydroanthracene-2-carbaldehyde is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology and Medicine:
Industry: In industry, this compound may be used in the development of new materials, such as polymers or advanced coatings, due to its stability and reactivity.
Wirkmechanismus
The mechanism by which 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydroanthracene-2-carbaldehyde exerts its effects depends on the specific reactions it undergoes. For example, in oxidation reactions, the aldehyde group is converted to a carboxylic acid through the transfer of electrons. The molecular targets and pathways involved would vary based on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Uniqueness: 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydroanthracene-2-carbaldehyde is unique due to its specific combination of a tetrahydroanthracene core with multiple methyl groups and an aldehyde functional group. This structure imparts distinct chemical properties, making it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
161915-38-4 |
|---|---|
Molekularformel |
C19H22O |
Molekulargewicht |
266.4 g/mol |
IUPAC-Name |
5,5,8,8-tetramethyl-6,7-dihydroanthracene-2-carbaldehyde |
InChI |
InChI=1S/C19H22O/c1-18(2)7-8-19(3,4)17-11-15-9-13(12-20)5-6-14(15)10-16(17)18/h5-6,9-12H,7-8H2,1-4H3 |
InChI-Schlüssel |
IDJHMFAXHIFSNG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCC(C2=C1C=C3C=CC(=CC3=C2)C=O)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


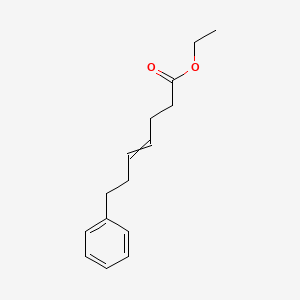
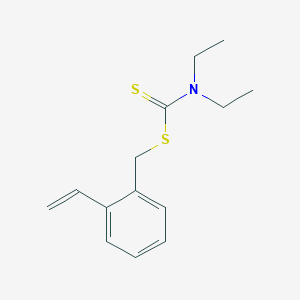
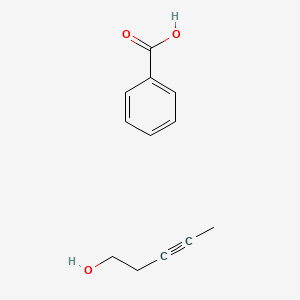
![1,1'-[Sulfanediylbis(methylene)]bis(2-ethenylbenzene)](/img/structure/B14284280.png)

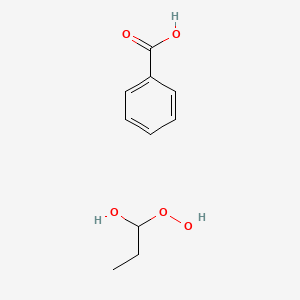
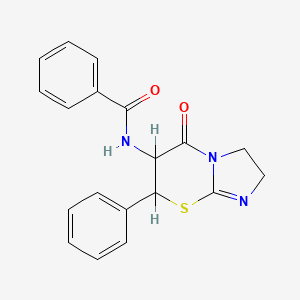
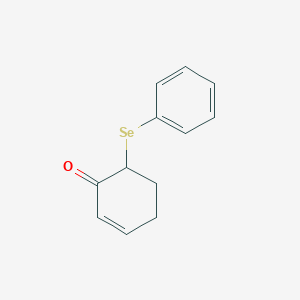
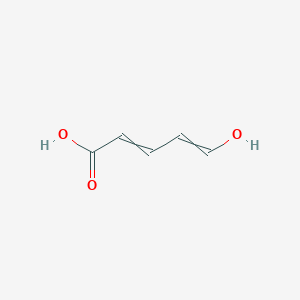
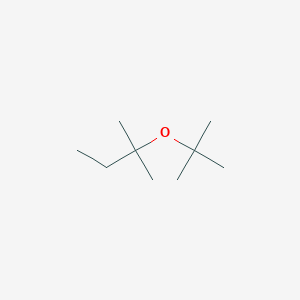
![Methyl 2-[2-(4-hydroxyphenyl)ethyl]benzoate](/img/structure/B14284327.png)
![Methyl [3-(4-methoxybenzoyl)-2-benzofuran-1-yl]acetate](/img/structure/B14284328.png)
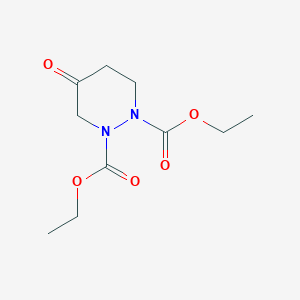
![3-(Trimethylsilyl)[1,1'-biphenyl]-2-yl diethylcarbamate](/img/structure/B14284333.png)
